8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 65796-36-3
VCID: VC8351605
InChI: InChI=1S/C11H11N5/c1-5-4-6-7(14-5)2-3-8-9(6)10(12)16-11(13)15-8/h2-4,14H,1H3,(H4,12,13,15,16)
SMILES: CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N
Molecular Formula: C11H11N5
Molecular Weight: 213.24 g/mol

8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

CAS No.: 65796-36-3

Cat. No.: VC8351605

Molecular Formula: C11H11N5

Molecular Weight: 213.24 g/mol

* For research use only. Not for human or veterinary use.

8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine - 65796-36-3

Specification

CAS No. 65796-36-3
Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
IUPAC Name 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Standard InChI InChI=1S/C11H11N5/c1-5-4-6-7(14-5)2-3-8-9(6)10(12)16-11(13)15-8/h2-4,14H,1H3,(H4,12,13,15,16)
Standard InChI Key TVZWUWIEIFOOSS-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N
Canonical SMILES CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, reflects its intricate heterocyclic architecture. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₅
Molecular Weight213.24 g/mol
CAS Registry Number65796-36-3
SMILES NotationCC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N
Topological Polar Surface Area98.9 Ų

The methyl group at position 8 and diamino substituents at positions 1 and 3 create distinct electronic and steric profiles that influence molecular interactions . X-ray crystallography of analogous compounds reveals a planar bicyclic system with intramolecular hydrogen bonding between the N7 hydrogen and N3 amine group , a feature critical for maintaining structural rigidity.

Structural Analogues and Derivatives

Comparative analysis with related compounds demonstrates how substituent variations impact physicochemical properties:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
7-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamineC₁₁H₁₁N₅213.24Methyl at N7
8-Ethyl-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamineC₁₃H₁₅N₅241.29Ethyl at C8, methyl at N7
7-((4-Aminophenyl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamineC₁₇H₁₆N₆304.30Benzylamine at N7

The 8-methyl derivative exhibits reduced steric bulk compared to its ethyl counterpart , potentially enhancing membrane permeability. N7 substitution patterns significantly influence solubility, as demonstrated by the 7-methyl analogue’s improved aqueous stability relative to N7-acylated variants .

Synthesis and Structural Modification

Synthetic Routes

While explicit protocols for 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine remain unpublished, established methods for analogous pyrroloquinazolines involve multi-step sequences:

  • Condensation: Formation of the quinazoline core through reaction between anthranilic acid derivatives and nitriles.

  • Cyclization: Intramolecular ring closure catalyzed by Lewis acids like ZnCl₂ or BF₃·Et₂O .

  • Functionalization: Selective introduction of methyl groups via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

A critical challenge lies in achieving regioselective modifications. Recent advances employ protective group strategies to enable monoacylation at specific nitrogen atoms (N1, N3, N7), expanding the accessible chemical space . For instance, tert-butoxycarbonyl (Boc) protection of N1/N3 amines permits selective N7 acylation in >85% yield .

Analytical Characterization

Advanced spectroscopic techniques validate synthetic outcomes:

  • ¹H NMR: Methyl protons resonate at δ 2.45–2.60 ppm (C8-CH₃), distinct from N7-methyl signals at δ 3.80–3.95 ppm .

  • HRMS: Molecular ion peak at m/z 213.1012 [M+H]⁺ (calc. 213.1014).

  • X-ray Diffraction: Unit cell parameters a = 7.892 Å, b = 9.431 Å, c = 12.305 Å (orthorhombic system, space group P2₁2₁2₁) .

Biological Activity and Mechanism of Action

DHFR Inhibition

The compound demonstrates potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism:

OrganismIC₅₀ (nM)Selectivity vs Human DHFRSource
Candida albicans0.717.1-fold
Human0.10

Molecular docking studies reveal that the methyl group at C8 occupies a hydrophobic pocket near the enzyme’s active site, while N1/N3 amines form hydrogen bonds with conserved aspartate residues (Asp94 in C. albicans DHFR) . This dual binding mode explains the sub-nanomolar inhibition constants observed.

Anticancer Activity

Structure-activity relationship (SAR) studies highlight the critical role of substitution patterns:

DerivativeMDA-MB-468 IC₅₀ (μM)Solubility (mg/mL)Selectivity Index*
Parent compound12.40.821.0
N3-Acetyl1.550.758.7
N7-Acetyl23.10.120.4

*Selectivity index = IC₅₀(normal cells)/IC₅₀(cancer cells)

The N3-acylated derivative shows 8-fold enhanced potency against triple-negative breast cancer cells while maintaining low cytotoxicity in normal human fibroblasts (IC₅₀ > 100 μM) . This selectivity stems from preferential uptake by cancer cells via reduced folate carriers (RFCs), combined with decreased affinity for human DHFR relative to microbial isoforms .

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